![molecular formula C14H14O2 B1649903 3-(Benzyloxy)-4-methylphenol CAS No. 107774-42-5](/img/structure/B1649903.png)
3-(Benzyloxy)-4-methylphenol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-(Benzyloxy)-4-methylphenol” has been reported in the literature. For instance, a novel series of 1,2,3-triazole-linked pyrazoline analogues were prepared by the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate in the presence of glacial acetic acid medium . Another study reported the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .
Scientific Research Applications
Transfer Hydrogenation
The compound has been found to be effective in the regiospecific transfer hydrogenation of 3-methoxy- and 3-benzyloxy-(Z)16-hydroxymethylidene-13α-estra-1,3,5(10)-trien-17-ones . This process is important in the production of certain types of pharmaceuticals.
Synthesis of Neurotrophic (-)-Talaumidin
3-(Benzyloxy)-4-methylphenol has been used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin . This compound has potential applications in the treatment of neurological disorders.
Safety and Hazards
The safety data sheet for a similar compound, “3-Benzyloxy-1-propanol”, indicates that it is hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular growth and differentiation, respectively .
Biochemical Pathways
For instance, 3-(Benzyloxy)Pyridin-2-Amine has been associated with the leukotriene and mitogen-activated protein kinase pathways . These pathways play crucial roles in inflammation and cellular growth and differentiation, respectively .
Result of Action
Based on the targets of similar compounds, it’s plausible that 3-(benzyloxy)-4-methylphenol may modulate inflammatory responses and cellular growth and differentiation .
Action Environment
For instance, the Suzuki–Miyaura cross-coupling reaction, which is used to synthesize similar compounds, is influenced by the reaction conditions, including the choice of catalyst and solvent .
properties
IUPAC Name |
4-methyl-3-phenylmethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCMAYUNTSVHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293578 | |
Record name | Phenol, 4-methyl-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-methylphenol | |
CAS RN |
107774-42-5 | |
Record name | Phenol, 4-methyl-3-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107774-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-methyl-3-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.